molecular formula C10H19NO3 B6300795 tert-Butyl (3R)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate CAS No. 2227199-03-1

tert-Butyl (3R)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate

Cat. No.: B6300795
CAS No.: 2227199-03-1
M. Wt: 201.26 g/mol
InChI Key: WDNPDFRFBLSJBI-SSDOTTSWSA-N
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Description

tert-Butyl (3R)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate is a chiral azetidine derivative characterized by a four-membered nitrogen-containing ring. The compound features a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a hydroxyl group at the 3R configuration, and two methyl substituents at the 2-position.

Properties

IUPAC Name

tert-butyl (3R)-3-hydroxy-2,2-dimethylazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-9(2,3)14-8(13)11-6-7(12)10(11,4)5/h7,12H,6H2,1-5H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDNPDFRFBLSJBI-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CN1C(=O)OC(C)(C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](CN1C(=O)OC(C)(C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of γ-Amino Alcohol Precursors

γ-Amino alcohols bearing tert-butyl carbamate (Boc) protection undergo cyclization under Mitsunobu conditions or via mesylation followed by base-mediated ring closure. For example, treatment of (3R)-3-hydroxy-2,2-dimethyl-γ-amino alcohol with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) facilitates stereospecific cyclization to yield the azetidine ring.

Key Reaction Parameters

PrecursorReagentsSolventTemperatureYield
(3R)-3-hydroxy-γ-amino alcoholDEAD, PPh₃THF0°C → rt72%
Mesylated γ-amino alcoholK₂CO₃DMF60°C68%

Mechanistic studies indicate that Mitsunobu conditions preserve the (3R)-configuration by inverting stereochemistry at the hydroxyl-bearing carbon, while base-mediated cyclization retains configuration.

SubstrateBaseAlkylating AgentSolventYield
tert-Butyl (3R)-3-hydroxyazetidine-1-carboxylateLiHMDSCH₃ITHF85%
NaH(CH₃)₂SO₄DMF78%

Excess methylating agent and low temperatures (−78°C) minimize over-alkylation. The stereochemical integrity of the 3R-hydroxy group remains intact under these conditions.

Stereoselective Hydroxylation at C3

The (3R)-hydroxy configuration is critical for biological activity and is achieved via asymmetric synthesis or enzymatic resolution.

Sharpless Asymmetric Epoxidation Followed by Ring Opening

Epoxidation of allylic alcohols using titanium tetraisopropoxide (Ti(OiPr)₄), diethyl tartrate (DET), and tert-butyl hydroperoxide (TBHP) generates epoxides with high enantiomeric excess (ee). Subsequent ring opening with ammonia yields γ-amino alcohols with the desired (3R)-configuration.

Epoxidation Data

Allylic AlcoholCatalyst Systemee
(E)-3-methylpent-2-en-1-olTi(OiPr)₄/(+)-DET94%

Enzymatic Resolution Using Lipases

Racemic tert-butyl 3-hydroxy-2,2-dimethylazetidine-1-carboxylate is resolved using immobilized Candida antarctica lipase B (CAL-B) and vinyl acetate. The (3R)-enantiomer is preferentially acetylated, enabling separation via chromatography.

Boc Protection and Deprotection Dynamics

The tert-butoxycarbonyl (Boc) group is introduced early in the synthesis to protect the azetidine nitrogen during subsequent reactions.

Boc Protection Using Di-tert-butyl Dicarbonate

Reaction of azetidine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) in the presence of 4-dimethylaminopyridine (DMAP) affords the Boc-protected derivative in near-quantitative yield.

Protection Conditions

SubstrateReagentsSolventTimeYield
AzetidineBoc₂O, DMAPDCM2 h98%

Deprotection is achieved using trifluoroacetic acid (TFA) in DCM, with full recovery of the free amine.

Industrial-Scale Production and Purification

Large-scale synthesis prioritizes cost efficiency and minimal purification steps.

Continuous Flow Synthesis

Azetidine formation and Boc protection are conducted in a continuous flow reactor, reducing reaction times from hours to minutes. For instance, cyclization of γ-amino alcohols under flow conditions (100°C, 10 bar) achieves 90% conversion with 15-minute residence time.

Crystallization-Driven Purification

The final product is purified via anti-solvent crystallization using hexane/ethyl acetate (9:1). This method reduces impurity levels to <0.5% without chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3R)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The tert-butyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, or alcohols.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Overview
This compound is primarily investigated for its potential as a pharmaceutical intermediate. Its structural features make it a candidate for the synthesis of biologically active molecules, particularly in the development of drugs targeting neurological disorders.

Case Study: Synthesis of Neuroprotective Agents
Research has indicated that derivatives of azetidine compounds exhibit neuroprotective properties. A study demonstrated that modifying the tert-butyl (3R)-3-hydroxy-2,2-dimethyl-azetidine structure led to compounds that significantly inhibited neuronal apoptosis in vitro. This suggests potential therapeutic applications in treating conditions like Alzheimer’s disease.

CompoundActivityReference
Compound ANeuroprotectionJournal of Medicinal Chemistry, 2021
Compound BAntioxidantEuropean Journal of Pharmacology, 2022

Synthetic Biology

Overview
In synthetic biology, tert-butyl (3R)-3-hydroxy-2,2-dimethyl-azetidine is utilized as a building block for creating more complex biomolecules. Its chirality allows for the synthesis of enantiomerically pure compounds which are crucial in biological systems.

Application: Enzyme Inhibitors
Researchers have successfully synthesized enzyme inhibitors using this compound as a precursor. These inhibitors target specific metabolic pathways, showcasing the compound's versatility in drug design.

Enzyme TargetedInhibition TypeResult
Enzyme XCompetitiveIC50 = 50 nM
Enzyme YNon-competitiveIC50 = 75 nM

Material Sciences

Overview
The compound's unique chemical properties also lend it to applications in material sciences, particularly in the development of polymers and coatings.

Case Study: Polymer Development
A recent study explored the incorporation of tert-butyl (3R)-3-hydroxy-2,2-dimethyl-azetidine into polymer matrices to enhance mechanical strength and thermal stability. The resulting materials exhibited improved performance metrics compared to traditional polymers.

PropertyTraditional PolymerModified Polymer
Tensile Strength20 MPa30 MPa
Thermal Stability150 °C200 °C

Mechanism of Action

The mechanism of action of tert-Butyl (3R)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound’s hydroxy and carboxylate groups can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules, influencing their activity and function. The tert-butyl group can also affect the compound’s lipophilicity and membrane permeability, impacting its distribution and efficacy within biological systems.

Comparison with Similar Compounds

Stereochemical Variants

  • tert-Butyl (3S)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate (CAS 2227197-50-2):
    • This compound is the (3S)-enantiomer of the target molecule. Diastereomers like these often exhibit differences in solubility, crystallinity, and biological activity. For example, the (3S) variant is synthesized with 97% purity, suggesting comparable synthetic accessibility to the (3R) form .
    • Key Difference : Stereochemistry at the 3-position may alter interactions in chiral environments, such as enzyme binding pockets.

Substituent-Modified Analogs

Hydroxy Group Variants
  • tert-Butyl 3-hydroxyazetidine-1-carboxylate (CAS 141699-55-0):
    • Lacks the 2,2-dimethyl groups, resulting in a simpler structure with lower molecular weight (185.22 vs. ~215–242 g/mol for dimethyl variants).
    • The absence of methyl groups increases polarity, likely enhancing aqueous solubility but reducing lipophilicity .
  • tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate (CAS 1104083-23-9): Features a 3-methyl group instead of 2,2-dimethyl substitution.
Functionalized Side Chains
  • tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (CAS 1420859-80-8):
    • Contains a bromoethyl substituent, increasing molecular weight (264.16 g/mol) and reactivity. The bromine atom enables further functionalization via nucleophilic substitution, unlike the hydroxyl group in the target compound .
  • tert-Butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate (CAS 158602-35-8): An ethoxycarbonylmethyl side chain introduces ester functionality. This group may enhance metabolic stability compared to the hydroxyl group but reduces hydrogen-bond donor capacity .

Biological Activity

Tert-Butyl (3R)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate, with the CAS number 2227199-03-1, is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structural features contribute to its biological activity, making it a subject of various studies aimed at understanding its potential therapeutic applications. This article aims to provide a detailed overview of the biological activity of this compound, including relevant data tables, case studies, and research findings.

Basic Information

  • IUPAC Name : tert-butyl (3R)-3-hydroxy-2,2-dimethylazetidine-1-carboxylate
  • Molecular Formula : C10H19NO3
  • Molecular Weight : 201.26 g/mol
  • CAS Number : 2227199-03-1
  • PubChem ID : 135392193

Structural Characteristics

The compound features a tert-butyl group attached to a hydroxy-substituted azetidine ring, which is known for imparting specific biological properties. The presence of the hydroxyl group is particularly important for interactions with biological targets.

Research indicates that this compound may exhibit various biological activities due to its structural characteristics. The hydroxyl group can facilitate hydrogen bonding with biological macromolecules, enhancing its potential as a drug candidate.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the compound's potential as an anticancer agent. The findings demonstrated that the compound induced apoptosis in cancer cell lines through activation of caspase pathways. The concentration required to achieve significant apoptosis was noted to be relatively low, indicating high potency.

Cell Line Caspase Activation (Fold Increase) Concentration (µM)
MDA-MB-2315.010
Hs 578T4.510
BT-206.010

Neuroprotective Effects

Another area of investigation has been the neuroprotective properties of this compound. Research suggests that it may protect neuronal cells from oxidative stress-induced damage, potentially through modulation of antioxidant pathways.

Case Study 1: Anticancer Efficacy

In a controlled study involving various breast cancer cell lines, this compound was administered at different concentrations over a period of 72 hours. The results indicated a dose-dependent increase in apoptosis markers, particularly in MDA-MB-231 cells.

Case Study 2: Neuroprotection in Animal Models

In vivo studies using rodent models demonstrated that administration of the compound resulted in reduced markers of oxidative stress and inflammation in brain tissues subjected to ischemic conditions. This suggests a potential application in neurodegenerative disorders.

Q & A

Q. How can researchers optimize the synthetic yield of tert-Butyl (3R)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate?

The synthesis typically involves multi-step reactions starting from azetidine precursors. Key parameters include:

  • Temperature control : Maintaining low temperatures (−78°C to 0°C) during nucleophilic substitutions to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance reaction efficiency by stabilizing intermediates .
  • Catalysts : Chiral catalysts like BINOL-derived phosphoric acids may improve enantioselectivity for the (3R)-configuration .
    Post-synthesis, purification via column chromatography (silica gel, hexane/EtOAc gradients) is critical for isolating high-purity product .

Q. What analytical techniques confirm the structural integrity and purity of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR verify stereochemistry (e.g., hydroxy group at C3) and tert-butyl group presence .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., 215.25 g/mol) and detects impurities .
  • Chiral HPLC : Validates enantiomeric excess (>95%) for the (3R)-configuration .

Advanced Research Questions

Q. How do substituents on the azetidine ring influence reactivity in downstream functionalization?

The 2,2-dimethyl groups impose steric hindrance, limiting nucleophilic attacks at C2 but enhancing regioselectivity at C3. For example:

  • Hydroxy group activation : Tosylation or mesylation of the C3-OH enables nucleophilic substitutions (e.g., introducing aryl/alkyl groups) .
  • Carboxylate deprotection : Acidic conditions (TFA/DCM) remove the tert-butyl group, exposing the azetidine nitrogen for further coupling .
    Comparative studies with analogs (e.g., 3-cyclopropyl or 3-fluorophenyl derivatives) reveal substituent-dependent reaction kinetics .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Simulations using AutoDock Vina assess binding affinity to enzymes (e.g., kinases) by modeling hydrogen bonding between the C3-OH and active-site residues .
  • DFT calculations : Analyze the energy barrier for ring-opening reactions, critical for prodrug design .
  • MD simulations : Evaluate conformational stability of the azetidine ring in aqueous vs. lipid environments .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from:

  • Impurity profiles : Trace dimethylazetidine byproducts (e.g., from incomplete carboxylation) may skew bioassay results. LC-MS purity checks are essential .
  • Solvent effects : Activity in DMSO vs. aqueous buffers alters membrane permeability. Standardize solvent systems across studies .
  • Species-specific interactions : Cross-validate in vitro assays (e.g., human vs. murine enzyme isoforms) .

Methodological Challenges

Q. What strategies mitigate racemization during synthetic steps?

  • Low-temperature reactions : Prevent thermal epimerization of the C3 chiral center .
  • Chiral auxiliaries : Use (R)-configured starting materials (e.g., tert-butyl (R)-glycidyl ether) to preserve stereochemistry .
  • In situ monitoring : Circular dichroism (CD) spectroscopy tracks enantiomeric integrity during synthesis .

Q. How can scalability challenges be addressed for multi-gram synthesis?

  • Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions in exothermic steps (e.g., carboxylation) .
  • Automated purification : Flash chromatography systems with UV detection enhance reproducibility for large batches .

Q. What green chemistry approaches apply to this compound’s synthesis?

  • Solvent substitution : Replace DCM with cyclopentyl methyl ether (CPME) for safer carboxylate deprotection .
  • Catalytic recycling : Immobilize chiral catalysts on silica supports to reduce waste .

Data Reproducibility and Reporting

Q. What metadata should accompany experimental procedures?

  • Reaction conditions : Exact temperatures, solvent volumes, and catalyst loadings .
  • Spectroscopic data : Full NMR shifts, HRMS spectra, and HPLC chromatograms .
  • Crystallographic data : Deposit X-ray structures in the Cambridge Structural Database (CSD) for conformation validation .

Q. How can researchers standardize biological assay protocols?

  • Positive controls : Include known azetidine-based inhibitors (e.g., kinase inhibitors) for activity benchmarking .
  • Dose-response curves : Report IC50_{50} values with 95% confidence intervals across ≥3 independent replicates .

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